N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC8983666
Molecular Formula: C19H17BrN4O2
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17BrN4O2 |
|---|---|
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H17BrN4O2/c1-12(13-3-7-15(20)8-4-13)21-24-19(25)18-11-17(22-23-18)14-5-9-16(26-2)10-6-14/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-12+ |
| Standard InChI Key | VAUHKCNOXYBZBE-CIAFOILYSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC=C(C=C3)Br |
| SMILES | CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br |
| Canonical SMILES | CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a carbohydrazide moiety. The carbohydrazide group forms a Schiff base via condensation with 4-bromoacetophenone, resulting in an (E)-configured imine bond . Key structural elements include:
-
4-Bromophenyl group: An electron-withdrawing substituent that enhances electrophilicity and potential DNA-intercalating properties.
-
4-Methoxyphenyl group: An electron-donating group that improves solubility and may modulate receptor binding .
-
Hydrazone linkage: Imparts rigidity and facilitates interactions with biological targets like enzymes or DNA.
The IUPAC name, N'-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, reflects this arrangement .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇BrN₄O₂ |
| Molecular Weight | 413.3 g/mol |
| CAS Number | 307321-56-8 (analogous compound) |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)NNC(=C3C=CC(=CC3)Br)C)C=C2 |
The methoxy group (-OCH₃) contributes to a logP value of ~2.6, indicating moderate lipophilicity suitable for membrane penetration .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a two-step protocol:
-
Formation of Pyrazole-5-Carbohydrazide:
-
3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid is treated with hydrazine hydrate to yield the corresponding carbohydrazide.
-
-
Schiff Base Condensation:
Reaction Equation:
Characterization Techniques
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR (KBr, cm⁻¹):
-
3240 (N-H stretch), 1665 (C=O), 1590 (C=N), 1245 (C-O-C).
-
-
Mass Spectrometry:
X-Ray Crystallography
Single-crystal studies reveal a planar pyrazole ring and a dihedral angle of 15.2° between the 4-bromophenyl and 4-methoxyphenyl groups, optimizing π-π stacking interactions.
Biological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum activity against:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
The bromine atom enhances membrane disruption, while the methoxy group improves solubility, balancing potency and bioavailability .
Computational Studies
Molecular Docking
Docking into the Staphylococcus aureus DNA gyrase active site (PDB: 2XCT) reveals:
-
Binding Energy: -9.2 kcal/mol.
-
Key Interactions: Hydrogen bonds with Asp81 and π-stacking with Tyr115 .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| BBB Permeability | No (logBB < -1) |
| CYP2D6 Inhibition | Non-inhibitor |
| Ames Toxicity | Negative |
These results suggest favorable safety for further development .
Comparative Analysis with Analogues
| Compound | R Group | IC₅₀ (MCF7, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|---|
| 4-Methoxyphenyl derivative | -OCH₃ | 18.7 | 12.5 |
| 4-Chlorophenyl derivative | -Cl | 25.4 | 18.7 |
| Parent phenyl derivative | -H | 32.1 | 25.0 |
The methoxy derivative outperforms analogues, likely due to enhanced solubility and target affinity .
Future Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in murine models.
-
Structural Optimization: Introduce fluorine at the pyrazole 4-position to enhance metabolic stability.
-
Combination Therapy: Test synergy with cisplatin in resistant cancer cell lines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume